molecular formula C18H19NO3 B4114590 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4114590
M. Wt: 297.3 g/mol
InChI Key: FGSFYFLCAWPLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQD, is a synthetic compound that has attracted significant attention in scientific research. DMQD belongs to the class of quinolinone derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. In medicinal chemistry, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of certain enzymes and receptors involved in disease progression. In neuroscience, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of neurotransmitters and ion channels in the brain. In material science, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its electronic and optical properties, which are believed to be related to its molecular structure.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in scientific studies. In medicinal chemistry, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. In neuroscience, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective, anti-convulsant, and anti-depressant effects. In material science, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have good solubility, thermal stability, and optical properties.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages and limitations for lab experiments. Its synthetic availability, ease of purification, and stability make it a useful compound for scientific research. However, its low solubility in water and limited bioavailability in vivo can limit its potential applications in certain fields of research. Additionally, the complex synthesis process and potential toxicity of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone can pose challenges for its use in laboratory experiments.

Future Directions

There are several future directions for the study of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone. In medicinal chemistry, further research is needed to explore the potential of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone as a drug candidate for the treatment of various diseases. In neuroscience, further studies are needed to elucidate the mechanism of action of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone and its potential as a neuroprotective agent. In material science, further research is needed to explore the potential applications of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone in the development of organic electronic devices. Additionally, further studies are needed to investigate the potential toxicity and safety of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone in laboratory experiments and in vivo.

Scientific Research Applications

6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In material science, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been explored for its potential applications in the development of organic electronic devices.

properties

IUPAC Name

6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-6-4-5-7-12(11)13-9-18(20)19-15-10-17(22-3)16(21-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSFYFLCAWPLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-Dimethoxy-4-o-tolyl-3,4-dihydro-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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